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4H-1-Benzopyran-4-one, 2-(1-naphthalenyl)-

Cat. No.: B11848013
CAS No.: 113486-35-4
M. Wt: 272.3 g/mol
InChI Key: ZMSUUIVEJVVJQY-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Benzopyran-4-one Scaffold

The 4H-1-Benzopyran-4-one, commonly known as chromone (B188151), is a bicyclic heterocyclic compound featuring a benzene (B151609) ring fused to a pyran-4-one ring. acs.orgnist.gov This core structure is not merely a synthetic curiosity but is prevalent in nature, forming the backbone of a vast array of naturally occurring compounds, most notably flavonoids. rjlbpcs.comnih.gov Historically, compounds containing the benzopyran-4-one scaffold have been isolated from a wide variety of plants, where they contribute to pigmentation and provide defense against pathogens and UV radiation. acs.org

In medicinal chemistry, the chromone scaffold is recognized as a "privileged structure." nih.govnih.govacs.org This term is used to describe molecular frameworks that are capable of binding to multiple, diverse biological targets, thus serving as a versatile template for drug discovery. nih.govacs.org The inherent stability and synthetic tractability of the chromone ring have allowed chemists to generate extensive libraries of derivatives. These efforts have demonstrated that the benzopyran-4-one skeleton is associated with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antiviral, and antimicrobial properties. acs.orgnih.govmdpi.com This broad utility has cemented its status as a cornerstone in the development of new therapeutic agents for a range of complex diseases, including cancer and neurodegenerative disorders. acs.orgcore.ac.uk

Relevance of 2-Aryl-4H-1-Benzopyran-4-ones in Chemical and Biological Sciences

When the C-2 position of the 4H-1-Benzopyran-4-one scaffold is substituted with an aryl group, the resulting class of compounds is known as 2-aryl-4H-1-benzopyran-4-ones. This group is of immense significance as it includes the widely studied flavonoids (where the aryl group is a phenyl ring). rjlbpcs.comnih.gov Flavonoids are ubiquitous in fruits, vegetables, and other plant-derived foods and are renowned for their health benefits. nih.govnih.govmdpi.com

The scientific community has extensively investigated 2-aryl-4H-1-benzopyran-4-ones for their diverse biological activities. These compounds are potent antioxidants and have been shown to possess anti-inflammatory, anticancer, and neuroprotective properties. nih.govnih.gov Their mechanisms of action often involve the modulation of key cellular signaling pathways and enzymes. nih.govnih.gov For example, certain derivatives have been found to inhibit kinases, which are crucial in cell growth and proliferation, making them attractive candidates for cancer therapy. rjlbpcs.comfrontiersin.org Others have shown potential as adenosine (B11128) receptor antagonists, relevant for treating neurological disorders and certain cancers. nih.gov The substitution pattern on both the benzopyran-4-one core and the 2-aryl moiety plays a critical role in determining the specific biological activity and potency. nih.govnih.gov The synthesis of various 2-aryl derivatives, including those with naphthyl groups, has been established through methods like the Baker-Venkataraman rearrangement or Claisen condensation, allowing for systematic exploration of structure-activity relationships. rsc.orgrsc.org

Scope and Research Gaps Pertaining to 2-(1-Naphthalenyl)-4H-1-Benzopyran-4-one

The specific derivative, 4H-1-Benzopyran-4-one, 2-(1-naphthalenyl)-, features a naphthalene (B1677914) ring system at the C-2 position. While synthetic routes to produce 2-naphthyl-substituted chromones are documented in the chemical literature, often as part of broader studies on flavone (B191248) analogues, a striking research gap exists for this particular compound. rsc.orgrsc.org

A comprehensive search of scientific databases reveals a significant lack of dedicated studies focusing on the synthesis, characterization, and biological evaluation of 4H-1-Benzopyran-4-one, 2-(1-naphthalenyl)-. While related compounds, such as those with different substitution patterns or those based on the coumarin (B35378) (2H-1-benzopyran-2-one) scaffold with a naphthalenyl group, have been reported, this specific isomer remains largely unexplored. epa.govnist.gov

This gap is notable given the established pharmacological importance of the benzopyran-4-one scaffold and the diverse activities of 2-aryl derivatives. The introduction of a bulky, lipophilic naphthyl group in place of a phenyl ring can significantly alter the molecule's steric and electronic properties, potentially leading to novel interactions with biological targets and unique pharmacological profiles. The absence of detailed research—from basic spectroscopic characterization to in-depth biological screening—represents a clear opportunity for future investigation. Exploring the potential of 4H-1-Benzopyran-4-one, 2-(1-naphthalenyl)- could unveil new lead compounds for drug development, leveraging the proven "privileged" nature of its core structure.

Data Tables

Table 1: General Properties of the 4H-1-Benzopyran-4-one Scaffold

PropertyValueSource
Common Name Chromone, Benzo-γ-pyrone nist.gov
Chemical Formula C₉H₆O₂ nist.gov
Molecular Weight 146.1427 g/mol nist.gov
CAS Registry Number 491-38-3 nist.gov
IUPAC Name 4H-1-Benzopyran-4-one nist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H12O2 B11848013 4H-1-Benzopyran-4-one, 2-(1-naphthalenyl)- CAS No. 113486-35-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113486-35-4

Molecular Formula

C19H12O2

Molecular Weight

272.3 g/mol

IUPAC Name

2-naphthalen-1-ylchromen-4-one

InChI

InChI=1S/C19H12O2/c20-17-12-19(21-18-11-4-3-9-16(17)18)15-10-5-7-13-6-1-2-8-14(13)15/h1-12H

InChI Key

ZMSUUIVEJVVJQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

Advanced Analytical Techniques in the Research of 4h 1 Benzopyran 4 One, 2 1 Naphthalenyl

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic protons of the benzopyran and naphthalenyl rings would resonate in the downfield region, typically between δ 7.0 and 9.0 ppm. The chemical shifts would be influenced by the electron-withdrawing effect of the carbonyl group and the anisotropic effects of the aromatic rings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon (C-4) of the benzopyran-4-one core is expected to have a characteristic chemical shift in the range of δ 170-180 ppm. The other aromatic and olefinic carbons would appear in the δ 100-160 ppm region. Analysis of related compounds, such as 2-n-alkylamino-naphthalene-1,4-diones, provides insights into the expected chemical shifts for the naphthalene (B1677914) moiety. nih.gov For instance, in related naphthoquinones, the carbon atoms of the naphthalene ring system show a range of chemical shifts depending on their electronic environment. nih.gov

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for the Benzopyran-4-one Core

Carbon AtomPredicted Chemical Shift (ppm)
C-2~163
C-3~107
C-4~178
C-4a~124
C-5~125
C-6~125
C-7~134
C-8~118
C-8a~156

Note: These are approximate values based on known data for flavones and related benzopyran-4-ones.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification. In the analysis of flavonoids like 4H-1-Benzopyran-4-one, 2-(1-naphthalenyl)-, electron ionization (EI) is a common technique.

The mass spectrum of the parent flavone (B191248) (4H-1-Benzopyran-4-one, 2-phenyl-) shows a prominent molecular ion peak (M⁺) and characteristic fragment ions resulting from retro-Diels-Alder (RDA) reactions of the C-ring. This fragmentation provides valuable information about the substitution pattern of the A and B rings. For 4H-1-Benzopyran-4-one, 2-(1-naphthalenyl)-, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₁₉H₁₂O₂).

Common fragmentation pathways for flavones include the loss of a CO molecule from the molecular ion, followed by further fragmentation of the aromatic rings. The presence of the naphthalene moiety would likely lead to characteristic fragment ions corresponding to the naphthalene cation and related species.

Interactive Data Table: Expected Key Fragment Ions in the Mass Spectrum of 4H-1-Benzopyran-4-one, 2-(1-naphthalenyl)-

FragmentProposed StructureExpected m/z
[M]⁺C₁₉H₁₂O₂⁺272
[M-CO]⁺C₁₈H₁₂O⁺244
[Naphthalene]⁺C₁₀H₈⁺128
[Benzopyran-4-one core]⁺C₉H₅O₂⁺145

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4H-1-Benzopyran-4-one, 2-(1-naphthalenyl)- would exhibit characteristic absorption bands for its key functional groups.

A strong absorption band is expected in the region of 1600-1650 cm⁻¹, which is characteristic of the C=O stretching vibration of the γ-pyrone ring. The C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the pyran ring would likely be observed in the 1200-1300 cm⁻¹ range. The out-of-plane C-H bending vibrations of the substituted aromatic rings would give rise to bands in the 700-900 cm⁻¹ region, which can provide information about the substitution pattern. For comparison, the IR spectrum of the parent chromone (B188151) (4H-1-Benzopyran-4-one) shows a strong carbonyl absorption around 1655 cm⁻¹. nist.gov

Interactive Data Table: Predicted Characteristic IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
C=O (Ketone)Stretch1600-1650
C=C (Aromatic)Stretch1450-1600
C-O-C (Ether)Stretch1200-1300
C-H (Aromatic)Out-of-plane bend700-900

Chromatographic Separations and Identification in Complex Mixtures

Chromatographic techniques are essential for the separation and identification of individual components from complex mixtures, such as plant extracts.

Gas Chromatography-Mass Spectrometry (GC-MS) for Phytochemical Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique used for the analysis of volatile and semi-volatile compounds. While flavonoids are generally not volatile enough for direct GC analysis, they can be analyzed after derivatization to increase their volatility.

Crystallographic Analysis of Related Benzopyran-4-one Structures

X-ray crystallography provides definitive information about the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of 4H-1-Benzopyran-4-one, 2-(1-naphthalenyl)- is not available, the analysis of related benzopyran-4-one structures offers valuable insights into the expected molecular geometry.

The crystal structures of various 2-aryl-4H-1-benzopyran-4-ones have been determined, revealing a generally planar benzopyran-4-one core. lookchem.com The dihedral angle between the benzopyran-4-one ring system and the 2-aryl substituent can vary depending on the nature and position of substituents. Studies on related condensed heterocyclic systems, such as naphthoquinones and pyrans, also provide a basis for understanding the potential crystal packing and intermolecular interactions, which can include π-π stacking and hydrogen bonding if suitable functional groups are present. mdpi.com The synthesis and crystal structure elucidation of novel 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, for example, demonstrate the detailed conformational analysis possible with X-ray diffraction. mdpi.com

Interactive Data Table: Representative Crystallographic Data for a Related Benzopyran Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)90
γ (°)90

Note: The values for cell parameters (a, b, c) are placeholders and would be specific to the analyzed crystal structure of a related compound.

Spectrophotometric Applications as Chelating Agents

The utility of 4H-1-benzopyran-4-one derivatives as spectrophotometric reagents stems from their ability to form stable and colored chelate complexes with a variety of metal ions. This property allows for the selective and sensitive determination of metals in various samples. The core structure, featuring a carbonyl group and an oxygen atom in the pyran ring, provides potential coordination sites for metal ions. The specific substituent at the 2-position, in this case, the 1-naphthalenyl group, influences the electronic properties and the steric factors of the molecule, which in turn affect the stability, color, and spectral characteristics of the resulting metal complexes.

Detailed Research Findings

Research on analogous chromone derivatives has demonstrated their effectiveness in forming complexes with metal ions such as niobium(V), vanadium(V), molybdenum(VI), tin(II), and tungsten(VI). These studies typically involve the following steps:

Complex Formation: The reaction conditions, such as pH, temperature, and reaction time, are optimized to ensure the complete formation of the metal-ligand complex. The choice of solvent is also critical, as it can influence the stability and solubility of the complex.

Spectrophotometric Measurement: The absorption spectrum of the resulting colored complex is recorded to determine the wavelength of maximum absorbance (λmax). This wavelength is then used for all subsequent quantitative measurements, as it provides the highest sensitivity.

Calibration and Quantification: A calibration curve is constructed by measuring the absorbance of a series of solutions containing known concentrations of the metal ion complexed with an excess of the chelating agent. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the colored species. This calibration curve is then used to determine the concentration of the metal ion in unknown samples.

Stoichiometry Determination: Methods such as the mole-ratio method or Job's method of continuous variation are employed to determine the stoichiometric ratio of the metal to the ligand in the complex.

Illustrative Data Table for a Hypothetical Metal Complex

The following is an example of a data table that would be generated from spectrophotometric studies of a chelating agent. Please note that this data is hypothetical and for illustrative purposes only, as no specific data for 4H-1-Benzopyran-4-one, 2-(1-naphthalenyl)- was found.

Metal Ionλmax (nm)Molar Absorptivity (L mol⁻¹ cm⁻¹)Beer's Law Range (µg/mL)Stoichiometry (Metal:Ligand)
Metal X(II)4502.5 x 10⁴0.1 - 5.01:2
Metal Y(III)5201.8 x 10⁴0.5 - 10.01:1

Computational and Theoretical Investigations of 2 1 Naphthalenyl 4h 1 Benzopyran 4 One and Its Analogues

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical methods are powerful for investigating the intricate details of chemical reactions at the molecular level. acs.org These studies can map out reaction pathways, identify transition states, and determine activation energies, thereby providing a detailed understanding of reaction mechanisms.

While specific ab initio or DFT studies on the ring-opening reactions of 2-(1-naphthalenyl)-4H-1-benzopyran-4-one were not found in the reviewed literature, extensive research on the parent compound, 4H-1-benzopyran-4-one (chromone), provides a valuable framework for understanding its potential reactivity. A study on the degradation of chromone (B188151) in an alkaline medium through nucleophilic addition of a hydroxide (B78521) ion followed by ring-opening was investigated using both ab initio (HF/6-31+G(d) and MP2/6-31+G(d)) and DFT (B3LYP/6-31+G(d)) methods. rsc.org

The calculations revealed multiple possible reaction pathways (Paths A, B, and C) for the ring-opening process in the gas phase. rsc.org The key steps involve the initial nucleophilic attack of the hydroxide ion at the C2 position of the pyrone ring, forming an intermediate, followed by the fission of the C-O bond. In the gas phase, the ring-opening step was identified as the rate-determining step. rsc.org

The solvent environment can significantly influence the pathway and outcome of a chemical reaction. nih.gov Computational models, such as the Polarized Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), are often employed to simulate the effects of a solvent. rsc.org

In the study of the chromone ring-opening reaction, the inclusion of solvent effects (aqueous solution) via PCM and CosmoPCM models dramatically altered the predicted rate-determining step. rsc.org Contrary to the gas-phase results, the initial addition of the hydroxide ion to the C2 carbon became the rate-determining step in the simulated aqueous environment, which is in agreement with experimental observations. rsc.org This highlights the critical importance of accounting for solvent effects in computational studies of reaction mechanisms to achieve accurate predictions.

For 2-(1-naphthalenyl)-4H-1-benzopyran-4-one, the choice of solvent would be expected to play a similarly crucial role in its chemical transformations. The polarity and hydrogen-bonding capability of the solvent could stabilize or destabilize intermediates and transition states, thereby altering reaction rates and potentially favoring one reaction pathway over another. nih.gov

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in drug discovery and molecular biology for understanding the basis of molecular recognition.

Molecular docking simulations are widely used to predict how a small molecule like 2-(1-naphthalenyl)-4H-1-benzopyran-4-one might interact with a biological target, such as an enzyme or a receptor. nih.gov Although specific docking studies for this exact compound are not extensively documented in the available literature, the general methodology provides a clear path for future investigations.

The process involves generating a three-dimensional model of the ligand and the protein. The ligand's conformational flexibility is explored, and various possible binding poses within the protein's active site are sampled. A scoring function is then used to rank the different poses, with the top-ranked pose representing the most likely binding mode. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the protein-ligand complex. youtube.comyoutube.com

Beyond predicting the binding pose, computational methods can also provide insights into the energetics and specificity of ligand-protein interactions. nih.gov The binding affinity of a ligand for a protein is related to the change in Gibbs free energy (ΔG) upon binding. nih.gov A more negative ΔG indicates a more stable complex and higher binding affinity.

Computational approaches like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy. These methods calculate the energetic contributions from various components, including van der Waals interactions, electrostatic interactions, and solvation energies.

The specificity of a ligand for a particular protein target over others is a critical aspect of drug design. By performing docking and free energy calculations for a ligand with multiple potential protein targets, it is possible to computationally predict its binding selectivity. Understanding the energetic basis of these interactions is fundamental to designing more potent and selective therapeutic agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

For a series of analogues of 2-(1-naphthalenyl)-4H-1-benzopyran-4-one, a QSAR study would involve several key steps. First, a dataset of compounds with their measured biological activities (e.g., IC50 values for enzyme inhibition) is compiled. Then, for each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. The model can also provide insights into the structural features that are most important for the desired biological activity. nih.gov For instance, a 3D-QSAR model can highlight regions where steric bulk or specific electrostatic properties enhance or diminish activity. nih.gov

Development of Predictive Models for Antifeedant Activities

The development of predictive models for the antifeedant activities of flavone (B191248) derivatives has been a crucial step in identifying promising candidates for pest management. A notable study in this area focused on establishing Quantitative Structure-Activity Relationship (QSAR) models to correlate the molecular structures of various compounds, including aurones, chromones, 3-coumarones, and flavones, with their experimentally measured feeding inhibition against the Spodoptera litura species. conicet.gov.arnih.gov

This research serves as a foundational, computationally-driven approach to designing more environmentally friendly repellents and gaining insights to enhance the insecticidal activities of these compounds. conicet.gov.arnih.gov The core of this work involved optimizing the molecular structures of these benzoderivatives using the semiempirical molecular orbitals method PM3. Following optimization, a vast array of over a thousand constitutional, topological, geometrical, and electronic descriptors were calculated. conicet.gov.arnih.gov

Multiparametric linear regression models were then established to correlate these descriptors with the antifeedant potencies. conicet.gov.arnih.gov These QSAR models were developed for both the entire set of molecules and for each specific chemical class, aiming to accurately describe the variation in inhibitory activities based on their structural characteristics. conicet.gov.arnih.gov

A significant outcome of this modeling was the ability to predict the antifeedant activity of compounds for which no experimental data was available. The structure-activity relationships derived from the models were employed to investigate the potential antifeedant activity of previously synthesized 2- and 7-substituted benzopyranes. conicet.gov.arnih.gov Among these, 2-(α-naphthalenyl)-4H-1-benzopyran-4-one was identified as a particularly promising structure for experimental analysis, with a predicted pED50 of 1.162. conicet.gov.arnih.gov

Earlier structure-activity relationship studies on flavone and chromone derivatives had already suggested that the antifeedant activity is strongly influenced by the substituent at the 2-position and the substitution pattern on the A-ring of the benzopyranone structure. conicet.gov.ar It was observed that bulky substituents at the 2-position could decrease antifeedant activity. nih.gov Conversely, the introduction of a substituent at the 6- or 7-position tended to increase the activity for several compounds. conicet.gov.ar

Descriptor Selection and Statistical Validation for Biological Potency

The robustness and predictive power of any QSAR model are critically dependent on the careful selection of molecular descriptors and rigorous statistical validation. In the study of flavone derivatives' antifeedant activities against Spodoptera litura, the Replacement Method was employed for feature selection, a technique that has demonstrated success in previous analyses. conicet.gov.arnih.gov

The process began with the calculation of over a thousand molecular descriptors for each compound, encompassing constitutional, topological, geometrical, and electronic properties, after geometric optimization using the PM3 semiempirical method. conicet.gov.arnih.gov The establishment of multiparametric linear regression models was then undertaken to quantify the relationship between these descriptors and the observed antifeedant potencies. conicet.gov.arnih.gov

The statistical quality of the developed QSAR models was assessed using several key parameters. The models were evaluated based on their correlation coefficient (R), standard deviation of calibration (S), and the significance of the model (p). conicet.gov.ar To ensure the models were not a result of chance correlations, they were subjected to Y-randomization tests. In these tests, the biological activity data is randomly shuffled, and new QSAR models are built. If the statistical quality of the original model is significantly better than that of the randomized models, it provides confidence in the robustness of the structure-activity relationship. conicet.gov.ar

Furthermore, the models underwent external validation using a test set of compounds that were not included in the model development phase. This step is crucial for assessing the true predictive capability of a QSAR model on new, unseen data. conicet.gov.ar The notation for the molecular descriptors involved in the final QSAR models for insect antifeedant activity provides insight into the key structural features driving the biological response.

The following table presents the experimental and QSAR-predicted pED50 inhibitory activities for a selection of active aurone (B1235358) and flavone analogues from the study that led to the identification of 2-(1-naphthalenyl)-4H-1-benzopyran-4-one as a promising candidate.

CompoundExperimental pED50QSAR Predicted pED50
2-(α-Naphthalenyl)-4H-1-benzopyran-4-one Not Measured1.162
Other active analogues (example data)ValueValue

Note: The table is illustrative. The referenced study predicted the activity of 2-(α-naphthalenyl)-4H-1-benzopyran-4-one without providing a full comparative table of all tested compounds in the publication. conicet.gov.arnih.gov

The successful development and validation of these QSAR models not only allow for the prediction of antifeedant activity in untested compounds but also provide a deeper understanding of the molecular properties that govern this important biological effect. conicet.gov.arnih.gov

Mechanistic Computational Investigations for Complex Reactions

While QSAR studies provide valuable predictive models for biological activity, mechanistic computational investigations offer a deeper understanding of the chemical reactivity and transformation pathways of compounds like 2-(1-naphthalenyl)-4H-1-benzopyran-4-one. The field of computational elucidation of organic reaction mechanisms has seen significant advancements, allowing for the study of increasingly complex systems. rsc.org

In the context of benzopyranone derivatives, computational studies can be employed to investigate a variety of reactions. While specific mechanistic studies on 2-(1-naphthalenyl)-4H-1-benzopyran-4-one are not extensively documented in the reviewed literature, the methodologies applied to similar heterocyclic systems provide a framework for potential investigations. For example, computational studies on the reactions of 2-naphthylamines with methanal have successfully characterized intermediates and by-products and elucidated the thermochemistry of their formation and decomposition. conicet.gov.ar These studies have highlighted the importance of the reaction conditions in dictating the product distribution, a factor that can be rationalized through computational modeling of different reaction pathways. conicet.gov.ar

The trend in computational chemistry is moving towards modeling systems with greater structural and mechanistic complexity, with a growing appreciation for the role of non-covalent interactions and the exploration of dynamic features of reaction mechanisms. rsc.org For a molecule like 2-(1-naphthalenyl)-4H-1-benzopyran-4-one, computational investigations could explore its synthesis, potential metabolic pathways, or degradation processes under various conditions. Understanding these reaction mechanisms at a molecular level is fundamental for predicting potential by-products, assessing stability, and designing more efficient synthetic routes.

Biological Activity and Mechanistic Insights of 2 1 Naphthalenyl 4h 1 Benzopyran 4 One Derivatives

Enzyme Inhibition Mechanisms

The ability of 2-(1-naphthalenyl)-4H-1-benzopyran-4-one derivatives to interact with and inhibit various enzymes is a cornerstone of their therapeutic potential. These interactions are often highly specific, driven by the unique structural features of the benzopyran-4-one core and the naphthalenyl substituent.

Aldose Reductase Inhibition and Active Site Interactions

Aldose reductase is a critical enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions characteristic of diabetes mellitus. The conversion of glucose to sorbitol by aldose reductase can lead to an accumulation of sorbitol in tissues, contributing to diabetic complications such as neuropathy, retinopathy, and nephropathy. nih.govnih.gov Consequently, the inhibition of aldose reductase is a key therapeutic strategy.

The 4H-1-benzopyran-4-one framework is a recognized scaffold for the development of aldose reductase inhibitors (ARIs). nih.gov Molecular modeling and structure-activity relationship (SAR) studies have elucidated the key interactions between these inhibitors and the enzyme's active site. For instance, the binding of 7-hydroxy-2-benzyl-4H-1-benzopyran-4-one derivatives to aldose reductase is significantly influenced by hydrogen bonding interactions with residues such as Thr113 and Trp111, as well as the cofactor NADP+. nih.gov The lipophilic nature of the 2-position substituent also plays a crucial role, interacting with hydrophobic residues like Leu300 in the active site. mdpi.com While direct studies on 2-(1-naphthalenyl)-4H-1-benzopyran-4-one are limited, the established importance of a bulky, hydrophobic group at the 2-position suggests that the naphthalenyl moiety would be well-suited for potent inhibitory activity.

Table 1: Key Residues in Aldose Reductase Active Site Interacting with Benzopyran-4-one Derivatives

Interacting ResidueType of InteractionReference
Thr113Hydrogen Bonding nih.gov
Trp111Hydrogen Bonding nih.gov
Leu300Hydrophobic Interaction mdpi.com
NADP+Hydrogen Bonding nih.gov

Cyclooxygenase (COX) Enzyme Modulation

Cyclooxygenase (COX) enzymes, which exist as two primary isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid, key mediators of inflammation and pain. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. Research into novel COX inhibitors has explored a wide array of chemical structures, including those related to the naphthalenyl moiety.

Studies on 2-substituted-1-naphthol derivatives have demonstrated preferential inhibition of COX-2 over COX-1. nih.gov The presence of a hydroxyl group at the C-1 position of the naphthalene (B1677914) ring was found to be crucial for activity, forming a key hydrogen bond with Valine 523 in the COX-2 active site. nih.gov Substitution of this hydroxyl group with a methoxy (B1213986) group resulted in a loss of inhibitory action. nih.gov Although these studies were not performed on 2-(1-naphthalenyl)-4H-1-benzopyran-4-one itself, they provide a strong rationale for investigating this class of compounds as potential COX inhibitors, particularly focusing on the substitution patterns on the naphthalenyl ring to optimize interaction with the COX active site.

Kinase Inhibition (e.g., Src Kinase, PI3K, Sirtuins, BET Bromodomains)

Protein kinases are a large family of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The 4H-1-benzopyran-4-one scaffold has been identified as a versatile platform for the development of kinase inhibitors.

A notable example is the investigation of 2-(4'-hydroxynaphthyl)chromen-4-one as an inhibitor of protein kinase CK2, a kinase implicated in cancer and inflammatory diseases. nih.gov This compound exhibited an IC50 value of 0.45 µM against CK2 and reduced the viability of MCF-7 breast cancer cells. nih.gov This finding highlights the potential of naphthalenyl-substituted chromen-4-ones to function as potent kinase inhibitors.

Furthermore, the broader class of benzopyran-4-one derivatives has been explored for the inhibition of other critical kinases. For example, derivatives have been developed as inhibitors of phosphatidylinositol 3-kinase (PI3K), a key component of a signaling pathway frequently overactive in cancer. There is also growing interest in creating dual-target inhibitors, such as those that can simultaneously inhibit PI3K and BET bromodomains, to achieve synergistic anticancer effects. While specific data for 2-(1-naphthalenyl)-4H-1-benzopyran-4-one against Src kinase, sirtuins, and BET bromodomains is not yet available, the established activity of related compounds against other kinases provides a strong impetus for further investigation.

Table 2: Kinase Inhibition by Naphthyl-Substituted Chromen-4-one Derivatives

CompoundTarget KinaseIC50Reference
2-(4'-hydroxynaphthyl)chromen-4-oneProtein Kinase CK20.45 µM nih.gov

Inhibition of Hemozoin Formation (for Antimalarial Activity)

Malaria, caused by the parasite Plasmodium falciparum, remains a major global health challenge. During its lifecycle within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite crystallizes this heme into a non-toxic pigment called hemozoin. wikipedia.orgnih.gov This detoxification pathway is essential for the parasite's survival and is a key target for antimalarial drugs like chloroquine. nih.gov

The inhibition of hemozoin formation is a well-established mechanism for antimalarial drug action. nih.govnih.gov While numerous compounds have been investigated for their ability to interfere with this process, there is currently no direct evidence in the reviewed literature to suggest that 2-(1-naphthalenyl)-4H-1-benzopyran-4-one or its close derivatives act via this mechanism. However, given the diverse biological activities of this scaffold, its potential as a hemozoin inhibitor warrants further exploration in the search for new antimalarial agents.

Cellular Pathway Modulation and Target Engagement

Beyond direct enzyme inhibition, 2-(1-naphthalenyl)-4H-1-benzopyran-4-one derivatives can exert their biological effects by modulating complex cellular signaling pathways. These interactions can lead to a cascade of downstream events that influence cellular function and fate.

Interactions with Insulin (B600854) Signaling Pathways

The insulin signaling pathway is central to the regulation of glucose homeostasis, and its dysregulation leads to insulin resistance and type 2 diabetes. nih.govnih.gov This pathway involves a cascade of phosphorylation events initiated by the binding of insulin to its receptor, ultimately leading to the translocation of the glucose transporter GLUT4 to the cell membrane, facilitating glucose uptake.

Certain benzopyran derivatives have been shown to act as insulin sensitizers, enhancing the effects of insulin on glucose uptake. While the precise mechanisms are still under investigation, it is believed that these compounds may interact with various components of the insulin signaling cascade. However, there is no specific information available in the current literature detailing the direct interaction of 2-(1-naphthalenyl)-4H-1-benzopyran-4-one or its derivatives with the insulin signaling pathway. The potential for this class of compounds to modulate insulin sensitivity remains an area for future research.

Modulation of Apoptosis-Related Proteins (e.g., Bcl-2, Caspase-3, Human Topoisomerase II)

Derivatives of the benzopyran-4-one and related scaffolds exert their cytotoxic effects in part by modulating key proteins involved in the apoptotic cascade. This programmed cell death is a critical process for eliminating cancerous cells.

The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (like Bcl-2 itself) and pro-apoptotic (like Bax) members, are central regulators of the intrinsic apoptotic pathway. nih.gov The balance between these proteins determines the cell's fate. Studies on related benzofuran (B130515) derivatives have shown they can induce apoptosis by altering this balance. For instance, the novel benzofuran derivative BL-038 was found to downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic members such as Bax and Bak in human chondrosarcoma cells. mdpi.com This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade. mdpi.com

Caspases are a family of proteases that execute the process of apoptosis. A key executioner caspase is Caspase-3. Its activation is a hallmark of apoptosis. Research on 4H-pyran derivatives demonstrated their ability to induce apoptosis in HCT-116 colorectal cancer cells specifically through the activation of the caspase-3 gene. nih.govresearchgate.net Similarly, the benzofuran derivative BL-038 was shown to significantly increase the levels of cleaved caspase-9 and caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP) and ultimately, cell death. mdpi.com

Human topoisomerase II is a vital nuclear enzyme that manages DNA tangles and supercoils during replication and transcription. It is a well-established target for anticancer drugs, which often act as "poisons" by stabilizing the transient enzyme-DNA cleavage complex, leading to permanent DNA strand breaks and cell death. nih.gov The naphthalenyl moiety is a feature of some topoisomerase II poisons. For example, 1,2-naphthoquinone, a naphthalene metabolite, has been identified as a poison of both human topoisomerase IIα and IIβ, inducing double-stranded DNA breaks. nih.gov Furthermore, a compound from the related coumarin (B35378) (2H-1-benzopyran-2-one) class, 4-methyl-7-(tetradecanoyl)-2H-1-benzopyran-2-one, was found to inhibit DNA topoisomerase II activity in the filarial parasite Brugia malayi. nih.gov This suggests that the broader benzopyranone scaffold, especially with lipophilic substitutions, has the potential to interfere with topoisomerase function.

Table 1: Effect of Benzopyran-Related Derivatives on Apoptotic Markers

Compound ClassSpecific DerivativeTarget Protein/ProcessObserved EffectCell Line/Organism
Benzofuran BL-038Bcl-2 FamilyDownregulation of Bcl-2; Upregulation of Bax, BakHuman chondrosarcoma (JJ012, SW1353)
Benzofuran BL-038CaspasesIncreased activation of Caspase-9 and Caspase-3Human chondrosarcoma (JJ012, SW1353)
4H-Pyran Derivative 4d, 4kCaspase-3Activation of Caspase-3 geneHCT-116 (Colorectal)
Benzopyran-2-one 4-methyl-7-(tetradecanoyl)-2H-1-benzopyran-2-oneTopoisomerase IIInhibition of enzyme activityBrugia malayi
Naphthoquinone 1,2-NaphthoquinoneTopoisomerase IIα/βIncreased DNA cleavage (poisoning)Human

Receptor Interactions (e.g., Non-CB1/CB2 Anandamide (B1667382) Receptors, Benzodiazepine (B76468) Receptors)

The interaction of 2-(1-naphthalenyl)-4H-1-benzopyran-4-one derivatives with specific receptors can mediate their pharmacological effects. Key examples include receptors involved in endocannabinoid signaling and neurotransmission.

The endocannabinoid system plays a role in various physiological processes, and its modulation is a target for therapeutic development. While the primary cannabinoid receptors are CB1 and CB2, the endogenous cannabinoid anandamide (AEA) also interacts with other targets, such as the vanilloid receptor type 1 (VR1). nih.gov Studies have shown that anandamide and its analogues have affinity and efficacy at the rat VR1 receptor. nih.gov This indicates that compounds structurally capable of mimicking anandamide might exert effects through non-CB1/CB2 pathways. Although direct studies on 2-naphthyl-benzopyranones are limited, related structures containing the naphthoyl moiety, such as 1-alkyl-2-aryl-4-(1-naphthoyl)pyrroles, have been shown to be high-affinity ligands for the CB1 and CB2 receptors. nih.gov This suggests the naphthoyl group is a key pharmacophore for cannabinoid receptor interaction.

Benzodiazepine receptors, which are allosteric sites on the γ-aminobutyric acid type A (GABAA) receptor, are crucial for mediating the effects of widely used anxiolytic and sedative drugs. nih.govnih.gov The binding of benzodiazepines to this site enhances the effect of the neurotransmitter GABA, leading to neuronal inhibition. nih.gov Different benzodiazepine chemotypes may bind in distinct modes within the receptor's binding pocket, located at the interface between α and γ2 subunits. nih.gov While there is no direct evidence of 2-(1-naphthalenyl)-4H-1-benzopyran-4-one derivatives binding to this receptor, the diverse structures known to interact with it suggest that novel scaffolds could potentially serve as ligands. The development of subtype-selective ligands for the GABAA receptor is an active area of research to achieve more specific therapeutic effects with fewer side effects. nih.gov

Table 2: Receptor Interaction Profile of Related Compound Classes

Compound ClassReceptor TargetFinding
Anandamide Analogues Vanilloid Receptor 1 (VR1)Anandamide and its analogues demonstrate affinity and efficacy at the VR1 receptor, a non-CB1/CB2 target. nih.gov
Naphthoyl-pyrroles Cannabinoid Receptors (CB1/CB2)Derivatives with a naphthoyl group show high affinity for both CB1 and CB2 receptors. nih.gov
Benzodiazepines GABAA ReceptorsDifferent benzodiazepine ligands interact with the α+/γ2– interface via distinct binding modes. nih.gov

Antiproliferative Mechanisms in Cellular Models

The antiproliferative activity of 4H-1-benzopyran-4-one derivatives has been demonstrated across a range of human cancer cell lines. The mechanisms underlying this activity are multifaceted, often involving the inhibition of key signaling pathways and the induction of cell death.

One of the critical mechanisms is the inhibition of protein kinases, which are crucial for cell growth and proliferation signaling. For example, a series of 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitrile derivatives, which share the core benzopyran structure, were evaluated for their ability to inhibit Src kinase. nih.gov c-Src is a non-receptor protein tyrosine kinase that is often upregulated in cancers and plays a role in cell growth, motility, and survival. nih.gov In this study, the unsubstituted 4-phenyl analog showed a Src kinase inhibitory effect with an IC₅₀ value of 28.1 μM. nih.gov

The antiproliferative effects are also directly linked to the induction of apoptosis, as discussed in section 5.2.2. The cytotoxic activity of 7-methoxy benzopyran-4-one derivatives has been reported in multiple cell lines, including MCF7 (breast cancer), LNCaP (prostate cancer), and SW480 (colon cancer). nih.gov Hybrid compounds fusing benzopyran-4-one with isoxazole (B147169) displayed significant antiproliferative activities against a panel of cancer cell lines, with IC₅₀ values against MDA-MB-231 breast cancer cells in the range of 5.2–22.2 μM. nih.gov Notably, these compounds were minimally cytotoxic to normal cell lines, suggesting a degree of selectivity for cancer cells. nih.gov

Table 3: Antiproliferative Activity of Benzopyran-4-one Derivatives in Cancer Cell Lines

Derivative ClassCell LineActivity/MechanismIC₅₀ / % Inhibition
Benzopyran-4-one-isoxazole hybrid MDA-MB-231 (Breast)Antiproliferative5.2–22.2 μM
2-Amino-4-aryl-4H-benzo[h]chromene BT-20 (Breast)Antiproliferative3-Nitro-phenyl derivative: 33% inhibition
2-Amino-4-aryl-4H-benzo[h]chromene N/ASrc Kinase Inhibition4-phenyl analog: 28.1 μM
7-Methoxy benzopyran-4-one MCF7, LNCaP, SW480, etc.CytotoxicNot specified

Antimicrobial and Antitubercular Action Mechanisms

Derivatives based on the pyran ring system have shown promise as antimicrobial agents. The search for new compounds is driven by the increasing prevalence of drug-resistant pathogens.

Research into fused pyran derivatives has demonstrated their potential against Mycobacterium. A study on 4H-pyran compounds and their Schiff base derivatives evaluated their activity against Mycobacterium bovis (BCG), a surrogate for Mycobacterium tuberculosis. The preliminary results indicated that most of the tested compounds showed relatively good activity against the test organism. The mechanism of action for many antitubercular agents involves inhibiting enzymes essential for the survival of the mycobacterium. For example, some triazole derivatives have been found to target β-ketoacyl-acyl carrier protein synthase (KasA), a vital enzyme in mycobacterial cell wall synthesis.

In addition to antitubercular activity, related heterocyclic systems have been screened for broader antimicrobial effects. A series of 4-pyrazolyl-4H-benzopyran derivatives were synthesized and tested against a panel of human pathogens, including Gram-positive and Gram-negative bacteria and fungi. nih.gov Some of these compounds were found to be as potent or even more potent than commercial antibiotics against several of the tested strains. nih.gov

Table 4: Antimicrobial Activity of Pyran-Based Derivatives

Compound ClassTarget OrganismActivity/MechanismFinding
4H-Pyran Schiff Bases Mycobacterium bovis (BCG)Anti-mycobacterialMost compounds showed relatively good activity.
4-Pyrazolyl-4H-benzopyran Pathogenic Bacteria & FungiAntimicrobialSome compounds were equipotent or more potent than commercial antibiotics. nih.gov
Triazole Derivatives Mycobacterium tuberculosisEnzyme InhibitionPotential to target essential enzymes like KasA.

Antiestrogenic Activity and Uterotrophic Modulation

Certain 4H-1-benzopyran-4-one derivatives have been investigated for their potential as nonsteroidal antiestrogens. These compounds can modulate the effects of estrogen, suggesting their utility in conditions related to hormonal imbalance.

In a study focused on novel 2- and 3-substituted-7-methoxy-4H-1-benzopyran-4-ones, compounds were evaluated for their effects on the uterus in female albino rats. nih.gov Uterotrophic activity refers to a compound's ability to stimulate uterine growth, mimicking estrogen, while antiuterotrophic (antiestrogenic) activity refers to its ability to inhibit the uterine growth stimulated by estrogen.

The study found that 2-(4'-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one exhibited the highest antiestrogenic activity, showing a 65% reduction in estrogen-stimulated uterine weight gain. nih.gov This same compound also displayed some partial estrogenic (uterotrophic) activity, equivalent to 31% of the activity of estradiol. nih.gov In contrast, 3-Benzyl-7-methoxy-4H-1-benzopyran-4-one showed the highest uterotrophic activity (87%) among the tested compounds but weaker antiestrogenic effects. nih.gov This dual activity profile, exhibiting both estrogenic and antiestrogenic properties depending on the specific substitution and biological context, is characteristic of selective estrogen receptor modulators (SERMs).

Table 5: Estrogenic and Antiestrogenic Activity of 7-Methoxy-4H-1-benzopyran-4-one Derivatives

CompoundActivity TypeResult
2-(4'-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one Antiestrogenic (Antiuterotrophic)65% inhibition of estradiol-induced uterine growth. nih.gov
2-(4'-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one Estrogenic (Uterotrophic)31% of the uterotrophic activity of estradiol. nih.gov
3-Benzyl-7-methoxy-4H-1-benzopyran-4-one Estrogenic (Uterotrophic)87% uterotrophic activity based on dry uterine weight gain. nih.gov

Structure Activity Relationship Sar Studies of 4h 1 Benzopyran 4 One, 2 1 Naphthalenyl and Analogues

Influence of Aromatic Substitutions on Biological Efficacy

Substitutions on the aromatic rings of the 2-(1-naphthalenyl)-4H-1-benzopyran-4-one scaffold play a pivotal role in modulating biological activity. Studies have shown that the nature and position of these substituents can significantly impact the potency and selectivity of the compounds.

Research into a series of triethylated chromones, which are derivatives of the core scaffold, has provided valuable insights into the effects of substitutions on the naphthalene (B1677914) moiety. For instance, the introduction of a hydroxyl group at the 4'-position of the naphthalene ring was investigated. While the hydroxylated compound itself did not show remarkable activity, its esterification led to a significant increase in antiproliferative effects. Specifically, a 4'-acetoxynaphthalen-1'-yl derivative demonstrated the most potent antiproliferative activity against a panel of human tumor cell lines, with IC50 values ranging from 0.2 to 5.7 μM. nih.gov This highlights that not just the presence of a substituent, but its chemical nature (e.g., ester versus hydroxyl), is critical for biological efficacy.

The following table summarizes the antiproliferative activity of selected 2-(naphthalen-1-yl)chromone analogues with substitutions on the naphthalene ring against various cancer cell lines.

CompoundSubstitution on Naphthalene RingCell LineIC50 (μM)
6 4'-acetoxyKB0.2
KB-VIN0.3
A5490.2
HCT-155.7
18 4'-propionyloxyKB0.3
KB-VIN0.4
A5490.3
HCT-157.9
19 4'-isobutyryloxyKB0.3
KB-VIN0.4
A5490.3
HCT-157.4

Data sourced from a study on triethylated chromones as tubulin inhibitors. nih.gov

These findings underscore the sensitivity of the biological activity to the substitution pattern on the naphthalene ring. The acetoxy derivative, in particular, emerged as a highly potent analogue, suggesting that this modification enhances the compound's interaction with its biological target.

Role of the Naphthalenyl Moiety in Target Binding and Selectivity

The naphthalenyl moiety at the 2-position of the 4H-1-benzopyran-4-one core is a key determinant of the compound's interaction with its biological targets and its resulting selectivity. In the context of anticancer activity, this group has been shown to be crucial for binding to tubulin, a critical component of the cytoskeleton and a well-established target for antimitotic agents.

Studies on triethylated chromone (B188151) analogues have revealed that compounds bearing the 2-(naphth-1'-yl) group are potent inhibitors of tubulin assembly. nih.gov These compounds were found to induce G2/M cell cycle arrest, a characteristic effect of tubulin-targeting agents. nih.gov Interestingly, these naphthalenyl-chromones only partially inhibited the binding of colchicine (B1669291) to tubulin, suggesting that their binding mode at the colchicine site is different from that of classic colchicine site inhibitors. nih.gov This distinct binding interaction could be exploited to overcome resistance to other tubulin inhibitors.

Computational docking models support the hypothesis of a unique binding mode. The naphthalenyl group, with its extended aromatic system, likely engages in specific hydrophobic and π-stacking interactions within the tubulin protein that are not accessible to simpler phenyl-substituted chromones. This specific interaction mediated by the naphthalenyl moiety contributes to both the potency and the unique pharmacological profile of these compounds. The ability of these compounds to target tubulin and disrupt microtubule dynamics makes the naphthalenyl moiety an essential feature for their anticancer activity.

Impact of Substitutions on the Benzopyran Core Reactivity and Biological Activity

Modifications to the benzopyran core of 2-(1-naphthalenyl)-4H-1-benzopyran-4-one analogues have a profound impact on their chemical reactivity and, consequently, their biological activity. The benzopyran-4-one system, also known as a chromone, is a privileged scaffold in medicinal chemistry, and its substitution pattern can fine-tune the electronic properties and steric profile of the entire molecule.

Research on a series of 2-pentylchroman-4-ones, which share the core benzopyranone structure, demonstrated that substituents on the aromatic part of the benzopyran ring are essential for inhibitory activity against certain enzymes. acs.org An unsubstituted 2-pentylchroman-4-one was found to be inactive, indicating that the electronic and steric contributions of substituents are necessary for biological function. acs.org Larger, electron-withdrawing groups at the 6- and 8-positions of the chroman-4-one ring were found to be favorable for inhibitory activity. acs.org

In the context of the 2-(1-naphthalenyl) series, a study on triethylated desmosdumotin B analogues, which possess a substituted benzopyran core, revealed that these modifications are compatible with potent antiproliferative activity. The presence of three ethyl groups on the benzopyran ring of 2-(naphth-1'-yl)-6,8,8-triethyldesmosdumotin B did not abolish its potent activity against multiple human tumor cell lines. nih.gov This suggests that the benzopyran core can tolerate significant substitution, which can be used to modulate the physicochemical properties of the compound without losing its essential biological activity. The reactivity of the chromone core is also influenced by substituents, which can affect metabolic stability and pharmacokinetic properties.

Correlation between Lipophilic Character and Biological Activity

The lipophilic character of 4H-1-Benzopyran-4-one, 2-(1-naphthalenyl)- and its analogues is a critical parameter that influences their biological activity. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), governs the ability of a compound to cross cell membranes and reach its intracellular target. A well-balanced lipophilicity is essential for optimal absorption, distribution, metabolism, and excretion (ADME) properties.

The relationship between lipophilicity and activity is often parabolic, meaning that either too low or too high a lipophilicity can be detrimental to the biological effect. While a certain level of lipophilicity is required for membrane permeation, excessively lipophilic compounds may suffer from poor aqueous solubility, increased binding to plasma proteins, and non-specific toxicity. Therefore, optimizing the lipophilic character through strategic substitutions on both the naphthalene and benzopyran rings is a key aspect of the drug design process for this class of compounds. The calculated logP (cLogP) is a useful tool in predicting the lipophilicity of designed analogues. For example, the cLogP of the parent compound, 2-(naphthalen-1-yl)-4H-1-benzopyran-4-one, can be estimated using various computational models, providing a baseline for the design of new analogues with tailored lipophilicity.

Natural Occurrence and Biosynthesis Research Pertaining to 4h 1 Benzopyran 4 Ones

Isolation from Botanical Sources, e.g., Guiera senegalensis

Extensive searches of scientific literature and chemical databases did not yield any reports on the isolation of 4H-1-Benzopyran-4-one, 2-(1-naphthalenyl)- from any natural, botanical source.

While the inquiry specifically mentioned Guiera senegalensis, a shrub from the Combretaceae family found in the savannah regions of Africa, there is no evidence in the reviewed literature of this particular compound being one of its constituents. researchgate.netneliti.comheraldopenaccess.us Phytochemical studies of Guiera senegalensis have revealed the presence of a diverse range of other chemical substances. These include flavonoids, alkaloids (such as harman, tetrahydroharman, and harmalan), tannins, saponins, and a notable naphthyl butenone known as Guieranone A. neliti.comnih.govmdpi.com However, the specific structure of 2-(1-naphthalenyl)-4H-1-benzopyran-4-one has not been identified among the compounds isolated from this plant. nih.govmdpi.comresearchgate.net

Other plant species are known sources of various chromone (B188151) derivatives. For instance, 2-(2-phenylethyl)chromones have been isolated from Chinese eaglewood and Bothriochloa ischaemum. nih.govnih.gov Similarly, isomeric chromones were found in the aerial parts of Alangium salvifolium. researchgate.net Despite the structural diversity of chromones in the plant kingdom, the 2-(1-naphthalenyl) substituted variant remains uncharacterised from a natural source.

Table 1: Key Data for 4H-1-Benzopyran-4-one, 2-(1-naphthalenyl)-

Property Value
Molecular Formula C19H12O2
Natural Occurrence Not reported in scientific literature
Botanical Source Not applicable

| Biosynthetic Pathway | Not investigated |

Future Directions and Research Perspectives for 2 1 Naphthalenyl 4h 1 Benzopyran 4 One

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of 2-substituted-4H-1-benzopyran-4-ones is a well-established area, yet there is room for innovation, particularly in enhancing efficiency and sustainability. A patented method describes the synthesis of 2-substituted derivatives through the cyclization of a substituted iodophenol with an alkyl or heterylacetylene. google.com This reaction is conducted in the presence of a palladium catalyst and under carbon monoxide pressure, with an amine serving as a base. google.com To improve the yield of the target products, this method suggests specific molar ratios and the addition of copper halide. google.com

Future research could focus on developing greener synthetic alternatives. This includes exploring the use of microwave irradiation, which has been shown to be effective in other organic reactions, potentially reducing reaction times and energy consumption. researchgate.net Another avenue is the investigation of base-promoted domino reactions, which allow for the selective synthesis of pyranone structures in a more atom-economical fashion. acs.org For instance, procedures have been developed for synthesizing 2-oxo-6-aryl-4-(piperidin/pyrrolidin-1-yl)-2H-pyran-3-carbonitrile by reacting 3,3-bis(methylthio)-1-arylprop-2-en-1-one with malononitrile (B47326) in the presence of an amine and a base like potassium hydroxide (B78521). acs.org Adapting such one-pot methodologies could streamline the synthesis of 2-(1-naphthalenyl)-4H-1-benzopyran-4-one and its derivatives.

Further exploration into catalyst systems is also warranted. While palladium is effective, investigating more abundant and less toxic metal catalysts could lead to more cost-effective and environmentally friendly production methods. The development of solvent-free or aqueous-based synthetic routes would also represent a significant step towards sustainable manufacturing of this class of compounds.

Advanced Computational Design of Novel Analogues with Predicted Activities

Computational chemistry and structure-based drug design are powerful tools for accelerating the discovery of new therapeutic agents. nih.govresearchgate.net These approaches can be applied to 2-(1-naphthalenyl)-4H-1-benzopyran-4-one to design novel analogues with enhanced biological activities and improved pharmacokinetic profiles. nih.gov

The process often begins with the rational design of a library of virtual compounds based on the lead scaffold. nih.gov For example, in the design of naphthalene-based inhibitors for SARS-CoV PLpro, a series of ligands were created by linking a naphthalene (B1677914) scaffold to a 3,4-dihydro-2H-pyran moiety. nih.gov A similar strategy could be employed for 2-(1-naphthalenyl)-4H-1-benzopyran-4-one, where the naphthalene or benzopyran rings are systematically modified with various functional groups to explore the structure-activity relationship (SAR). nih.gov

Molecular docking simulations are then used to predict the binding affinity and interaction patterns of these designed analogues with specific biological targets. nih.gov For instance, studies on pyrazole-thiazol-4-one hybrids utilized the 2-(4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-one moiety to target the adenine (B156593) binding pocket of EGFR, while a naphthyl group was used to occupy a hydrophobic pocket. nih.gov This highlights the potential for designing analogues of 2-(1-naphthalenyl)-4H-1-benzopyran-4-one that can specifically target key proteins involved in disease pathways.

Following docking, molecular dynamics (MD) simulations can provide deeper insights into the stability and dynamics of the ligand-protein complex. nih.gov Furthermore, computational tools can predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the designed compounds, helping to prioritize candidates with favorable drug-like characteristics for synthesis and biological evaluation. nih.gov

Discovery of New Biological Targets and Elucidation of Novel Mechanistic Pathways

The benzopyran-4-one scaffold is present in many compounds with diverse biological activities, including anticancer and anti-inflammatory properties. nih.govresearchgate.net While the specific biological targets of 2-(1-naphthalenyl)-4H-1-benzopyran-4-one are not yet fully elucidated, research on related compounds provides valuable clues for future investigations.

Derivatives of benzopyran-4-one have shown potential as kinase inhibitors. nih.gov For example, certain 4-oxo-4H-1-benzopyran derivatives have demonstrated inhibitory activity against Src kinase. nih.gov Given that many kinases are implicated in cancer and other diseases, screening 2-(1-naphthalenyl)-4H-1-benzopyran-4-one and its analogues against a panel of protein kinases could uncover novel therapeutic targets. nih.gov Another potential target is the epidermal growth factor receptor (EGFR), which has been successfully targeted by other heterocyclic compounds incorporating a naphthyl moiety. nih.gov

The structural similarity to naphthalene-1,4-dione analogues suggests that 2-(1-naphthalenyl)-4H-1-benzopyran-4-one might also interact with proteins like Kelch-like ECH-associated protein 1 (Keap1), a key regulator of cellular defense against oxidative stress. nih.gov Investigating the effect of this compound on cellular metabolic pathways, such as the Warburg effect observed in cancer cells, could reveal novel mechanisms of action. nih.gov

Furthermore, some 4H-1-benzopyran-4-one derivatives have been evaluated as nonsteroidal antiestrogens, indicating potential activity as estrogen receptor modulators. nih.gov Exploring the endocrine-modulating effects of 2-(1-naphthalenyl)-4H-1-benzopyran-4-one could open up new avenues for its application in hormone-dependent cancers or other endocrine disorders.

Development of Sensitive and Selective Analytical Methods for Research Applications

The advancement of research on 2-(1-naphthalenyl)-4H-1-benzopyran-4-one necessitates the development of robust analytical methods for its detection and quantification in various matrices. The inherent chemical properties of the 4H-1-benzopyran-4-one scaffold lend themselves to several analytical techniques.

Spectrophotometry is a viable method, as many 4H-1-benzopyran derivatives form colored chelating complexes with transition metal ions. rroij.comrroij.com This property has been exploited for the determination of metals like tin, tungsten, and molybdenum. rroij.comrroij.com While this application focuses on the reagent, the chromogenic nature of the benzopyran-4-one ring itself can be utilized for developing direct or indirect spectrophotometric assays for the compound.

Chromatographic techniques are also highly applicable. The NIST Chemistry WebBook lists mass spectrometry and gas chromatography as available data for the parent compound, chromone (B188151) (4H-1-benzopyran-4-one), and its derivatives, indicating that these are standard methods for the analysis of this class of compounds. nist.govnist.gov High-performance liquid chromatography (HPLC), often coupled with UV-Vis or mass spectrometric detection, would likely be the method of choice for the separation, identification, and quantification of 2-(1-naphthalenyl)-4H-1-benzopyran-4-one in complex mixtures, such as biological samples or reaction media.

Future research in this area should focus on optimizing these chromatographic methods to achieve high sensitivity and selectivity. This includes the development of specific sample preparation protocols to extract the compound from various matrices and the validation of the analytical methods according to established guidelines to ensure their accuracy and reliability for research applications.

Q & A

Q. What are the optimal synthetic routes for 4H-1-Benzopyran-4-one, 2-(1-naphthalenyl)-, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves cyclocondensation of substituted naphthalene derivatives with benzopyran precursors. Key steps include:

  • Friedel-Crafts acylation to introduce the naphthalene moiety .
  • Acid-catalyzed cyclization under inert conditions to form the benzopyranone core .
    Yield optimization strategies:
  • Use of Lewis acid catalysts (e.g., AlCl₃) to enhance reaction efficiency .
  • Purification via column chromatography with silica gel (eluent: hexane/ethyl acetate gradients) to isolate high-purity fractions .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

Methodological Answer: A multi-technique approach is recommended:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR to identify proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm for naphthalene and benzopyran systems) .
    • ¹³C NMR to resolve carbonyl (C=O) signals near δ 175–185 ppm .
  • Liquid Chromatography-Mass Spectrometry (LCMS):
    • Confirm molecular weight ([M+H]⁺ ion) and purity (>98% via peak integration) .
  • High-Resolution Mass Spectrometry (HRMS):
    • Validate exact mass (e.g., theoretical vs. observed m/z) .

Q. What are the primary biological targets or activities associated with this compound?

Methodological Answer: While direct data for 2-(1-naphthalenyl)- derivatives are limited, structurally related benzopyranones exhibit:

  • Antioxidant activity via radical scavenging assays (e.g., DPPH, ABTS) .
  • Enzyme inhibition (e.g., cytochrome P450 or kinases) evaluated via spectrophotometric assays .
  • Cellular assays (e.g., MTT for cytotoxicity) to assess viability in cancer cell lines .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in spectroscopic data for this compound?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Simulate NMR chemical shifts (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) to match experimental data .
    • Predict UV-Vis spectra to correlate with experimental λ_max values .
  • Molecular docking (AutoDock Vina):
    • Identify potential binding modes with biological targets (e.g., estrogen receptors) using crystal structures from the PDB .

Q. How should researchers address contradictions in reported toxicity or stability data?

Methodological Answer:

  • Stability studies:
    • Conduct accelerated degradation tests under varied pH, temperature, and light conditions (e.g., 40°C/75% RH for 4 weeks) .
    • Monitor degradation via HPLC-PDA to detect byproducts .
  • Toxicity reconciliation:
    • Compare in vitro (e.g., Ames test for mutagenicity) and in silico (e.g., ProTox-II) predictions with literature .

Q. What advanced analytical techniques are suitable for studying environmental degradation pathways?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS):
    • Identify transformation products (e.g., hydroxylated or demethylated derivatives) .
  • Isotope-Labeled Studies:
    • Use ¹³C-labeled analogs to trace degradation intermediates in soil/water matrices .
  • QSPR Models:
    • Predict environmental persistence using quantitative structure-property relationships .

Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • SAR Workflow:
    • Synthesize analogs with substituent variations (e.g., methoxy, hydroxyl groups) .
    • Test bioactivity in standardized assays (e.g., IC₅₀ for enzyme inhibition) .
    • Perform CoMFA/CoMSIA to map electrostatic/hydrophobic contributions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE):
    • Use NIOSH-approved respirators (e.g., P95) and nitrile gloves to prevent dermal exposure .
  • Ventilation:
    • Conduct reactions in fume hoods with airflow ≥0.5 m/s .
  • Waste disposal:
    • Neutralize acidic/basic residues before disposal via certified waste management services .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.